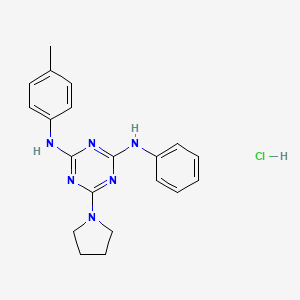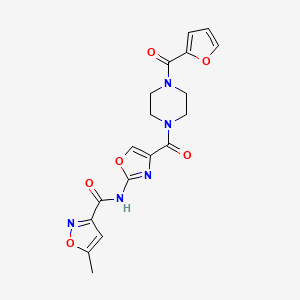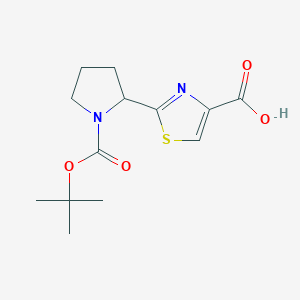
4-Cyanobenzamidine Hydrochloride
Overview
Description
4-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is known for its applications in various scientific fields, including pharmaceuticals, material science, and biochemistry . This compound is characterized by the presence of a cyanide group attached to a benzamidine moiety, which is further stabilized by hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzamidine Hydrochloride typically involves the reaction of 4-cyanobenzonitrile with ammonium chloride in the presence of trimethylaluminum in a solvent mixture of hexane and toluene. The reaction is carried out at temperatures ranging from 0°C to 80°C, followed by methanol treatment at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyanide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamidine compounds.
Scientific Research Applications
4-Cyanobenzamidine Hydrochloride is widely used in scientific research due to its versatile properties . Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in enzyme inhibition studies, particularly for serine proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, primarily serine proteases . It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition mechanism is crucial for its applications in enzyme studies and potential therapeutic uses.
Comparison with Similar Compounds
Benzamidine: A simpler analog without the cyanide group, used as a protease inhibitor.
4-Aminobenzamidine: Similar structure but with an amino group instead of a cyanide group.
4-Nitrobenzamidine: Contains a nitro group, offering different reactivity and applications.
Uniqueness of 4-Cyanobenzamidine Hydrochloride: The presence of the cyanide group in this compound imparts unique reactivity and binding properties, making it particularly useful in specific biochemical and industrial applications. Its ability to act as a potent inhibitor of serine proteases sets it apart from other benzamidine derivatives.
Properties
IUPAC Name |
4-cyanobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRHGPKSBUMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
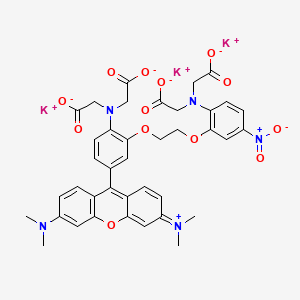


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)
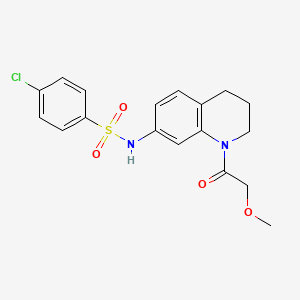


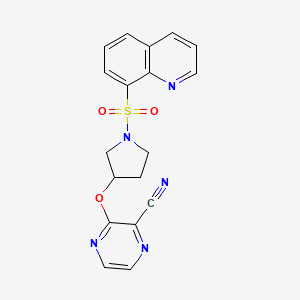
![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)
